Tert-butyl 3-(furan-2-ylmethyl)piperazine-1-carboxylate
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Overview
Description
®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a furan ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acids like sulfuric acid . Alternatively, tert-butyl esters can be synthesized using tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) or tert-butyl trichloroacetimidate .
Chemical Reactions Analysis
Types of Reactions
®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, DCC, DMAP
Major Products
Oxidation: Oxidized furan derivatives
Reduction: Alcohol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions with biological targets . The tert-butyl ester group serves as a protecting group, enhancing the compound’s stability and facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl Nα-protected amino acid esters
- tert-Butyl trichloroacetimidate
Uniqueness
®-3-Furan-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a furan ring and a piperazine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 3-(furan-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-7-6-15-11(10-16)9-12-5-4-8-18-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3 |
InChI Key |
BCXZMCRZKGNJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CO2 |
Origin of Product |
United States |
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